molecular formula C21H17N B571963 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole CAS No. 1329054-41-2

12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole

Cat. No.: B571963
CAS No.: 1329054-41-2
M. Wt: 283.374
InChI Key: OYDSLVZYTZULNO-UHFFFAOYSA-N
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Description

12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole: is an organic compound with the molecular formula C21H17N It is a derivative of carbazole, featuring a fused indeno structure with two methyl groups at the 12th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-9,9-dimethylfluorene with 2-chloroaniline in the presence of a base, followed by cyclization to form the indeno[2,1-a]carbazole core .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole can undergo oxidation reactions, typically using oxidizing agents such as or .

    Reduction: Reduction reactions can be performed using reducing agents like or .

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, using reagents such as or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of halogenated or nitrated carbazole derivatives.

Scientific Research Applications

Chemistry: 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of novel organic materials.

Biology and Medicine: While specific biological applications are limited, derivatives of carbazole have been studied for their potential pharmacological properties, including anticancer and antimicrobial activities.

Industry: The compound is of interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Mechanism of Action

The mechanism of action of 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole in its applications is primarily related to its electronic properties. In OLEDs, for example, the compound acts as a host material, facilitating efficient energy transfer and emission of light. The molecular targets and pathways involved are related to its ability to transport electrons and holes, as well as its stability under operating conditions .

Comparison with Similar Compounds

  • 11,12-Dihydroindeno[2,1-a]fluorene
  • 5,7-Dihydro-7,7-dimethyl-indeno[2,1-b]carbazole

Uniqueness: 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole is unique due to the presence of two methyl groups at the 12th position, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other indeno[2,1-a]carbazole derivatives and can lead to different applications and performance characteristics .

Properties

IUPAC Name

12,12-dimethyl-11H-indeno[2,1-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N/c1-21(2)17-9-5-3-7-13(17)15-11-12-16-14-8-4-6-10-18(14)22-20(16)19(15)21/h3-12,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDSLVZYTZULNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C4=C(C=C3)C5=CC=CC=C5N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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